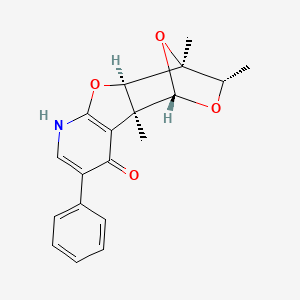

Citridone D

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H19NO4 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

(1S,2S,10R,11S,12S)-2,11,12-trimethyl-5-phenyl-9,13,14-trioxa-7-azatetracyclo[9.2.1.02,10.03,8]tetradeca-3(8),5-dien-4-one |

InChI |

InChI=1S/C19H19NO4/c1-10-19(3)16-18(2,17(22-10)24-19)13-14(21)12(9-20-15(13)23-16)11-7-5-4-6-8-11/h4-10,16-17H,1-3H3,(H,20,21)/t10-,16+,17-,18-,19-/m0/s1 |

InChI Key |

CDIRTKSHNLUOTQ-FXKUKNOOSA-N |

Isomeric SMILES |

C[C@H]1[C@]2([C@H]3[C@@]([C@@H](O1)O2)(C4=C(O3)NC=C(C4=O)C5=CC=CC=C5)C)C |

Canonical SMILES |

CC1C2(C3C(C(O1)O2)(C4=C(O3)NC=C(C4=O)C5=CC=CC=C5)C)C |

Synonyms |

citridone D |

Origin of Product |

United States |

Discovery and Isolation Methodologies of Citridone D

Identification of Citridone D Producing Microorganisms

The journey to obtaining pure this compound begins with identifying its microbial source. Fungi, particularly from the Penicillium genus, have been central to its discovery.

Penicillium sp. FKI-1938 as a Primary Source

Penicillium sp. FKI-1938 stands out as the primary and original source from which this compound was first isolated. nih.govkindai.ac.jp This fungal strain was identified as a producer of several related compounds, known as citridones, which were initially investigated for their ability to potentiate the activity of the antifungal agent miconazole (B906) against Candida albicans. nih.govresearchgate.netkitasato-u.ac.jp The production of this compound by this strain is typically achieved through fermentation in a suitable culture broth. nih.govkindai.ac.jp

Exploration of Other Fungal Strains and Marine Fungi

While Penicillium sp. FKI-1938 is the definitive source, the search for novel natural products is an ongoing endeavor. Researchers have expanded their exploration to other fungal strains, including those from marine environments, which are known for their unique metabolic capabilities. dntb.gov.ua Marine-derived fungi, such as other Penicillium species, have been investigated for their potential to produce a variety of pyridone alkaloids. mdpi.comresearchgate.net For instance, a study on the marine-derived fungus Penicillium sp. XZD3-3, isolated from the gut of a marine shrimp, led to the discovery of new citridone derivatives. researchgate.net This highlights the potential of diverse fungal ecosystems as sources for new and known bioactive compounds.

Advanced Isolation Strategies for this compound from Culture Broth

Once the producing microorganism is cultured, the next critical phase is the extraction and purification of this compound from the complex mixture of the culture broth. This multi-step process involves solvent extraction followed by various chromatographic techniques. nih.gov

Solvent Extraction Optimization

Solvent extraction is the initial step to separate the desired compounds from the aqueous culture medium. nih.gov The choice of solvent is crucial and is based on the polarity of the target molecule. For compounds like this compound, organic solvents are typically employed. The culture broth is partitioned with a suitable solvent, such as ethyl acetate, to draw the organic compounds, including this compound, into the solvent phase. mdpi.com The efficiency of this extraction depends on several factors, including the pH of the medium and the solvent-to-broth ratio. The resulting organic extract, containing a mixture of metabolites, is then concentrated to prepare it for further purification.

| Factor | Importance in Solvent Extraction |

| Solvent Choice | Must effectively dissolve this compound while minimizing the extraction of impurities. |

| pH of Culture Broth | Can influence the charge state of the compound, affecting its solubility in the organic solvent. |

| Extraction Time | Sufficient time is needed to allow for the complete transfer of the compound to the solvent phase. aocs.org |

| Temperature | Can affect the solubility and stability of the compound during extraction. aocs.org |

Chromatographic Separation Techniques

Following initial solvent extraction, the crude extract undergoes further purification using chromatographic methods. kemtrak.com Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. iyte.edu.tr

A fundamental and widely used technique for the purification of natural products is silica (B1680970) gel column chromatography. nih.govresearchgate.net In this method, the concentrated extract is loaded onto a column packed with silica gel, which serves as the polar stationary phase. youtube.com A solvent or a mixture of solvents (the mobile phase) is then passed through the column.

Compounds within the mixture separate based on their polarity. Less polar compounds have a weaker interaction with the polar silica gel and therefore travel down the column more quickly with the mobile phase. youtube.com More polar compounds interact more strongly with the silica gel and are eluted more slowly. youtube.com By systematically changing the polarity of the mobile phase, a process known as gradient elution, different fractions containing progressively more polar compounds can be collected.

For the isolation of this compound, a gradient of solvents, often starting with a non-polar solvent like chloroform (B151607) and gradually increasing the polarity by adding methanol (B129727), is used to elute the compounds from the silica gel column. academicjournals.org The fractions are collected and analyzed, often by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to identify those containing the target compound. nih.govresearchgate.net Fractions containing pure or nearly pure this compound are then combined and the solvent is evaporated to yield the isolated compound.

| Parameter | Description |

| Stationary Phase | Typically silica gel, a polar adsorbent. youtube.com |

| Mobile Phase (Eluent) | A solvent or mixture of solvents of varying polarity, such as a chloroform-methanol gradient. academicjournals.org |

| Separation Principle | Based on the differential adsorption of compounds to the stationary phase according to their polarity. youtube.com |

| Fraction Collection | Eluted solvent is collected in separate tubes, allowing for the isolation of different compounds. youtube.com |

Through this meticulous process of fermentation, extraction, and chromatographic purification, researchers are able to obtain pure this compound for structural elucidation and further scientific investigation. nih.gov

High-Performance Liquid Chromatography (HPLC) Fractionation

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the isolation of pure natural products from complex biological extracts. In the case of this compound, after initial separation by silica gel chromatography, HPLC was employed to achieve the final purification. nih.gov

Preparative HPLC is the specific mode used for isolating quantities of a compound sufficient for structural elucidation and biological testing. shimadzu.comevotec.com The process begins with the development of an analytical HPLC method to achieve baseline separation of the target compound from impurities. This analytical method is then scaled up for preparative purposes. shimadzu.com For the fractionation of fungal metabolites like citridones, reversed-phase HPLC is commonly utilized. mdpi.com

The process for this compound involves the following general steps:

Column Selection: A reversed-phase column, such as a C18 column, is typically chosen for separating moderately polar compounds like this compound. mdpi.com

Mobile Phase Optimization: A gradient elution method is often employed, using a mixture of solvents such as methanol or acetonitrile (B52724) and water. mdpi.com The gradient is optimized to ensure that this compound is well-resolved from closely related compounds and other impurities.

Fraction Collection: As the separated compounds elute from the column, a detector (commonly UV-Vis) monitors the effluent. The fraction corresponding to the peak of this compound is collected. shimadzu.com Automated fraction collectors are often used to precisely collect the desired peak into separate vials.

In instances of highly complex mixtures, two-dimensional HPLC (2D-HPLC) may be employed. This advanced technique involves subjecting fractions from the first HPLC separation to a second, different HPLC system, enhancing the separation of co-eluting impurities. americanpharmaceuticalreview.com

Table 1: Illustrative HPLC Parameters for Fungal Metabolite Fractionation

| Parameter | Specification | Purpose |

| Instrument | Preparative HPLC System | To handle larger sample volumes and flow rates for purification. shimadzu.com |

| Column | Reversed-Phase C18, Preparative Scale | Separates compounds based on hydrophobicity. mdpi.com |

| Mobile Phase | Water (A) and Acetonitrile/Methanol (B) | Common solvents for reversed-phase chromatography. mdpi.com |

| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities. |

| Detection | UV-Vis Detector | Monitors the elution of compounds for fraction collection. shimadzu.com |

| Flow Rate | Scaled up from analytical method | Adjusted based on the preparative column dimensions. |

| Injection Volume | Increased for preparative scale | To load a sufficient amount of the crude extract for isolation. shimadzu.com |

Purity Assessment and Sample Preparation for Research

Following HPLC fractionation, assessing the purity of the isolated this compound is a critical step before it can be used in further research, such as structural analysis or bioactivity assays.

Purity Assessment: The purity of the collected fractions is typically confirmed using several analytical methods:

Analytical HPLC: A small portion of the isolated fraction is re-injected into an analytical HPLC system, often using the same or a similar method developed initially. The appearance of a single, sharp peak in the resulting chromatogram is a strong indicator of high purity, which is often expected to be greater than 95%. shimadzu.comresearchgate.net

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRESIMS) is used to confirm the molecular formula of the isolated compound. mdpi.com The presence of a prominent ion corresponding to the calculated mass of this compound validates its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments are fundamental not only for structure elucidation but also for purity assessment. mdpi.comresearchgate.net The absence of extraneous signals in the NMR spectra indicates a high degree of purity. The structure of this compound was originally elucidated using spectroscopic analysis, including NMR. jst.go.jpnih.gov

Elemental Analysis: This technique provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a sample. Close agreement between the experimentally determined percentages and the theoretically calculated values for the molecular formula of this compound serves as a robust confirmation of purity. rsc.org

Sample Preparation for Research: Once the purity of this compound has been established, the sample is prepared for various research applications. The standard preparation steps include:

Solvent Evaporation: The HPLC fractions, which contain the compound dissolved in the mobile phase, are typically dried to remove the solvents. This is often achieved using a rotary evaporator or a centrifugal vacuum concentrator to yield the pure, solid compound. nih.gov

Storage: The dried, pure compound is stored under appropriate conditions, often at low temperatures (e.g., -20 °C) and protected from light, to prevent degradation. nih.gov

Solubilization: For biological assays or further analytical studies, a precise amount of the purified this compound is weighed and dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or methanol, to create a stock solution of known concentration. mdpi.com This stock solution can then be diluted as needed for specific experiments.

This systematic approach ensures that the this compound used for research is of high purity and is handled correctly to generate reliable and reproducible scientific data.

Biosynthetic Pathways and Enzymology of Citridone D and Its Derivatives

Identification of Biosynthetic Gene Clusters (BGCs)

The genetic blueprint for the production of citridone alkaloids is located in a biosynthetic gene cluster (BGC). The identification and analysis of this cluster are fundamental to understanding how the producing organism, the fungus Penicillium sp. FKI-1938, constructs these complex molecules. acs.org

Using genomic and bioinformatic tools, researchers have identified the pfp (phenylfuropyridone) gene cluster as responsible for citridone biosynthesis. researchgate.net The elucidation of the pathway was achieved through heterologous reconstitution of the pfp cluster in a host organism, Aspergillus nidulans, which does not naturally produce these compounds. researchgate.netresearchgate.net This technique allows for the functional characterization of the genes within the cluster and the identification of the metabolites they produce.

The pfp BGC from Penicillium FKI‐1938 contains a set of core genes encoding the key enzymatic machinery for the biosynthesis. researchgate.netresearchgate.net Homologous clusters have also been identified in other fungi, such as Aspergillus novofumigatus and Endocalyx cinctus. researchgate.net The key genes and their predicted functions within the pfp cluster are detailed in Table 1.

| Gene | Encoded Enzyme/Protein | Predicted Function in Citridone Biosynthesis |

| pfpA | Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) | Assembles the core polyketide-amino acid backbone of the molecule. researchgate.netresearchgate.net |

| pfpB | Cytochrome P450 Monooxygenase (P450RE) | Catalyzes a ring-expansion reaction. researchgate.netrsc.orgrsc.org |

| pfpC | Short-Chain Dehydrogenase/Reductase (SDR) | Reduces a ketone group, leading to the formation of a key alcohol intermediate. researchgate.netnih.gov |

| pfpD | Cytochrome P450 Monooxygenase | Tailoring enzyme, likely involved in oxidative modifications. researchgate.net |

| pfpE | Cytochrome P450 Monooxygenase | Tailoring enzyme, likely involved in oxidative modifications. researchgate.net |

| pfpF | Major Facilitator Superfamily (MFS) Transporter | Exports the final products or intermediates out of the cell. researchgate.net |

| pfpG | Transcriptional Factor | Regulates the expression of other genes within the pfp cluster. researchgate.net |

Elucidation of Biosynthetic Intermediates and Transformation Sequences

The assembly of the citridone scaffold proceeds through a series of intermediates and enzymatic transformations. The pathway begins with the construction of a linear precursor, which then undergoes several cyclization and modification steps to yield the final complex structures. A proposed biosynthetic pathway has been pieced together through the expression of different combinations of pfp genes. researchgate.netresearchgate.net

The biosynthesis of citridones is initiated by a large, multifunctional enzyme known as PfpA, which is a hybrid PKS-NRPS. researchgate.net These hybrid systems are common in fungal secondary metabolism and are capable of combining building blocks from both fatty acid and amino acid metabolism.

The PKS portion of PfpA utilizes acyl-CoA units (like acetyl-CoA and malonyl-CoA) to construct a polyketide chain. nih.gov This chain is then transferred to the NRPS module, which incorporates an amino acid, phenylalanine, to form a tetramic acid intermediate. rsc.org The PfpA enzyme contains multiple domains, each responsible for a specific catalytic step, including Ketosynthase (KS), Acyltransferase (AT), Dehydratase (DH), Methyltransferase (MT), Ketoreductase (KR), Acyl-Carrier Protein (ACP), Condensation (C), Adenylation (A), and Peptidyl-Carrier Protein (T) domains. researchgate.net

A critical feature of the citridone biosynthetic pathway is the formation of a highly reactive ortho-quinone methide (o-QM) intermediate. acs.orgresearchgate.netrsc.org This transient species is a key branching point in the pathway, and its reactivity is harnessed by downstream enzymes to generate the structural diversity seen in the citridone family. researchgate.net

The formation of the o-QM intermediate is believed to begin after the initial PKS-NRPS product is released. The enzyme PfpC, a short-chain dehydrogenase/reductase, reduces the C-7 ketone to an alcohol. nih.gov This alcohol can then be eliminated as water to form the o-QM. acs.orgnih.gov This reactive intermediate can then undergo various transformations, such as electrocyclization or cycloisomerization, to form the different members of the citridone family. researchgate.netrsc.orgrsc.org While the general pathway to the citridone family has been elucidated, the specific biosynthetic steps that lead to the more complex structure of Citridone D, which possesses a unique phenylfuropyridine skeleton, have not yet been fully reported. researchgate.netresearchgate.netdntb.gov.ua

Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Hybrid Systems

Characterization of Key Biosynthetic Enzymes

The functional characterization of the enzymes encoded by the pfp cluster is crucial for a complete understanding of citridone biosynthesis. While the roles of several enzymes have been predicted through bioinformatics and confirmed through heterologous expression, detailed biochemical studies are ongoing.

Prenyltransferases (PTs) are enzymes that catalyze the attachment of prenyl groups (derived from isoprene (B109036) units) to acceptor molecules. This functionalization often enhances the biological activity of natural products. While the core pfp gene cluster responsible for the main citridone scaffold does not appear to contain a prenyltransferase, the discovery of other prenylated compounds through genome mining of Penicillium species suggests that PTs play a role in the broader chemical diversity of related metabolites. researchgate.netdntb.gov.ua For instance, a unique PT was discovered through genome mining that catalyzes the transfer of a prenyl group to an aromatic nucleus. researchgate.netdntb.gov.ua It is plausible that such enzymes could act on citridone precursors or related intermediates to generate further structural variations, although a direct role for a PT in the biosynthesis of this compound itself has not been established.

Cytochrome P450 Monooxygenases (P450s) in Oxidative Transformations and Rearrangements

Cytochrome P450 monooxygenases (P450s) are crucial tailoring enzymes in the citridone biosynthetic pathway, catalyzing a variety of oxidative reactions that are essential for the formation of the complex polycyclic structures. nih.gov The pfp gene cluster from Penicillium FKI-1938 contains genes for three distinct P450s: PfpB, PfpD, and PfpE. researchgate.netresearchgate.net

PfpB is a particularly noteworthy P450 that functions as a ring-expansion enzyme. researchgate.net It catalyzes an oxidative rearrangement cascade that leads to the formation of a key quaternary carbon center, a characteristic feature of citridone B. researchgate.netresearchgate.net This transformation proceeds through an epoxide-forming mechanism. researchgate.net When the PKS-NRPS (PfpA) is co-expressed with PfpB, the expected ring expansion product is formed, but this intermediate can be trapped by a Michael addition to yield citridone E. nih.gov

The other two P450s, PfpD and PfpE, are also involved in the later stages of the pathway, likely performing further oxidative modifications to the citridone scaffold, contributing to the diversity of the final products. researchgate.netresearchgate.netnih.gov For instance, the gene pfpD encodes a P450 oxygenase that is implicated in the formation of citridone E. thieme-connect.com The precise roles of these P450s are key to diverting the biosynthetic flux towards different members of the citridone family, including the formation of the unique phenylfuropyridine skeleton of this compound. nih.govdntb.gov.ua

Table 1: Cytochrome P450 Monooxygenases in Citridone Biosynthesis

| Enzyme | Gene | Function | Catalytic Action |

| PfpB | pfpB | Ring-expansion P450 | Catalyzes oxidative rearrangement, forms quaternary carbon via epoxidation. researchgate.net |

| PfpD | pfpD | P450 Oxygenase | Involved in the formation of citridone E. nih.govthieme-connect.com |

| PfpE | pfpE | P450 Oxygenase | Putative tailoring enzyme for late-stage modifications. researchgate.netnih.gov |

Short-Chain Dehydrogenase/Reductases (SDRs) in Redox Reactions

Short-chain dehydrogenase/reductases (SDRs) represent a large family of NAD(P)(H)-dependent oxidoreductases that play a vital role in the citridone pathway. nih.govmdpi.com The pfp gene cluster encodes an SDR named PfpC. researchgate.netresearchgate.net

The primary function of PfpC is to catalyze a key redox reaction. Specifically, it reduces a C-7 ketone on a biosynthetic intermediate to an alcohol. nih.gov This alcohol intermediate is unstable and spontaneously dehydrates to form a highly reactive ortho-quinone methide (o-QM). researchgate.net This o-QM is a critical branching point in the pathway, serving as the precursor to multiple citridone family members. researchgate.netresearchgate.net The formation of this reactive intermediate showcases how nature utilizes SDRs to set the stage for subsequent, often non-enzymatic, diversification reactions like electrocyclization and cycloisomerization. researchgate.net

Other Tailoring Enzymes (e.g., Methyltransferases)

Beyond P450s and SDRs, other tailoring enzymes contribute to the final structure of this compound and its relatives. The core enzyme of the pathway, PfpA, is a multidomain PKS-NRPS that contains an integrated methyltransferase (MT) domain. researchgate.netresearchgate.net This MT domain is responsible for methylation steps during the assembly of the polyketide chain, which is a common feature in the biosynthesis of such fungal natural products.

While the pfp cluster itself is primarily defined by the PKS-NRPS, P450s, and the SDR, the initial assembly by PfpA ensures that the foundational structure carries the necessary methylation patterns for the subsequent tailoring enzymes to act upon. researchgate.net

Heterologous Expression and Pathway Reconstitution Studies

The elucidation of the this compound biosynthetic pathway heavily relied on modern genetic techniques, particularly the heterologous expression of the responsible gene cluster in a well-characterized fungal host. researchgate.netnih.gov This approach allows for the functional characterization of genes and the identification of their metabolic products in a clean genetic background. nih.gov

Utilization of Genetically Tractable Fungal Hosts (e.g., Aspergillus nidulans)

Aspergillus nidulans has been the workhorse for studying the biosynthesis of many fungal natural products, including the citridones. nih.gov Researchers transferred the entire pfp biosynthetic gene cluster from the native producer, Penicillium sp. FKI-1938, into an engineered A. nidulans strain (A1145). researchgate.netresearchgate.net This genetically tractable host allows for the controlled expression of the foreign genes and subsequent analysis of the produced metabolites. nih.gov

By expressing different combinations of the pfp genes in A. nidulans, scientists were able to assign functions to individual enzymes. For example, expressing only the PKS-NRPS gene pfpA led to the production of the initial polyketide intermediate. nih.gov Stepwise addition of other genes like pfpB (P450) and pfpC (SDR) revealed their specific roles in modifying this initial scaffold and producing various citridone analogues. nih.gov This systematic reconstitution of the pathway was instrumental in deciphering the complex biosynthetic network. researchgate.netnih.gov

Precursor Feeding Experiments for Pathway Confirmation

To confirm the proposed biosynthetic pathway and the roles of specific intermediates, precursor feeding experiments are often employed. In the context of citridone biosynthesis, such experiments have been used to validate the transformation of proposed intermediates. For instance, a proposed intermediate was fed to a culture of A. nidulans expressing the relevant downstream enzymes. Subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) confirmed that the fed compound was successfully converted into later products in the pathway, such as citridone A, thereby validating its position as a true biosynthetic intermediate. researchgate.net

Comparative Biosynthesis of this compound within the Citridone Family and Structurally Related Pyridone Alkaloids

The biosynthesis of this compound is intricately linked to that of other members of the citridone family and shares common principles with other 4-hydroxy-2-pyridone alkaloids. The diversification of these structures often stems from a common, highly reactive intermediate. researchgate.netacs.org

A central theme in the biosynthesis of the citridone family is the generation of the ortho-quinone methide (o-QM) intermediate following the action of the PKS-NRPS (PfpA) and the SDR (PfpC). researchgate.net From this branching point, the pathway diverges:

Citridone A is formed through a non-enzymatic 6π-electrocyclization of the o-QM intermediate. researchgate.net

Citridone B requires the action of the epoxide-forming P450 enzyme, PfpB, which catalyzes a carbon skeletal rearrangement to form the characteristic quaternary carbon and the complex 6-6/5/5 ring system. researchgate.netresearchgate.net

This compound , which possesses a novel phenylfuropyridine skeleton different from other citridones, is also derived from this common pathway, with its unique structure likely resulting from the specific activities of the other tailoring enzymes in the cluster, such as the P450s PfpD and PfpE. researchgate.netnih.gov

This strategy of using a common precursor that can undergo different enzymatic or non-enzymatic cyclizations is a recurring theme in the biosynthesis of structurally related pyridone alkaloids like the tenellins and sambutoxin. researchgate.netacs.org For example, in tenellin (B611285) biosynthesis, a P450 enzyme also catalyzes an oxidative ring expansion of a tetramic acid precursor to form the 2-pyridone core. However, the specific tailoring enzymes and the initial building blocks (e.g., incorporation of phenylalanine vs. tyrosine) can vary, leading to the vast structural diversity seen in this class of fungal natural products. acs.org The citridone pathway showcases how nature efficiently generates molecular complexity by using a small set of genes to create a reactive intermediate that can be channeled into multiple distinct products. researchgate.net

Mechanistic Insights into the Biological Activities of Citridone D

Potentiation of Antifungal Agents

A significant feature of the citridone class of compounds is their ability to enhance the efficacy of conventional antifungal drugs. frontiersin.org This potentiation offers a strategic approach to combat drug-resistant fungal pathogens and potentially reduce the required concentrations of toxic antifungal agents. asm.org

Citridone D, isolated from the culture broth of Penicillium sp. FKI-1938, has been identified as a potentiator of miconazole (B906) activity against the opportunistic fungal pathogen Candida albicans. asm.org While this compound itself does not exhibit significant antifungal activity, it acts synergistically with miconazole, an azole antifungal agent. nih.gov Research on the citridone family, including citridones A, B, B', and C, demonstrates this potentiation effect quantitatively. nih.gov In the presence of citridones at a concentration of 75 µM, the 50% inhibitory concentration (IC₅₀) of miconazole against C. albicans was significantly reduced. nih.govdrugbank.com The IC₅₀ dropped from 14.5 nM for miconazole alone to a range of 3.5 to 6.3 nM in combination with the citridones, representing a 2.4 to 4.1-fold increase in miconazole's potency. frontiersin.orgdrugbank.com

Table 1: Potentiation of Miconazole Activity against C. albicans by Citridones

| Compound | Concentration | Miconazole IC₅₀ (Alone) | Miconazole IC₅₀ (with Compound) | Potentiation Factor |

|---|---|---|---|---|

| Citridones (A, B, B', C) | 75 µM | 14.5 nM | 3.5 - 6.3 nM drugbank.com | 2.4 - 4.1 fold frontiersin.org |

| This compound | Not Specified | Potentiates miconazole activity asm.org |

The precise molecular mechanism by which this compound potentiates the action of miconazole has not been fully elucidated. However, insights can be drawn from the known mechanisms of miconazole and other antifungal potentiators. Miconazole's primary mode of action is the inhibition of the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is critical for the biosynthesis of ergosterol (B1671047). nih.govdrugbank.com Ergosterol is an essential sterol component of the fungal cell membrane, and its depletion disrupts membrane integrity and permeability, leading to cell lysis. nih.govmdpi.com

Potentiators often work by creating additional stress on the fungus, frequently targeting the cell envelope (the cell wall and cell membrane). asm.org It is hypothesized that citridones may act in such a manner. For example, some synergistic compounds disrupt the fungal cell wall, which is composed of chitin (B13524) and β-glucans, making the cell more susceptible to membrane-targeting agents like miconazole. frontiersin.orgfrontiersin.orgmdpi.com The fungal cell wall is a dynamic structure, and its integrity is crucial for resisting environmental and chemical stress. nih.govplos.org Disruption of cell wall biogenesis or integrity pathways can increase susceptibility to antifungals. mdpi.com Therefore, a plausible, though unconfirmed, mechanism is that this compound interferes with the cell wall structure or its synthesis, creating a "second hit" that enhances the membrane-disrupting effects of miconazole.

Synergistic Activity with Miconazole Against Candida albicans

Interactions with Microbial Cellular Pathways and Processes

Citridones interact with distinct cellular pathways in different microorganisms, underscoring their diverse biological activities.

In fungi like Candida albicans, the interaction leads to the potentiation of miconazole. asm.org This suggests an interference with pathways related to cell envelope homeostasis. Miconazole primarily targets the ergosterol biosynthesis pathway, disrupting the cell membrane. nih.govdrugbank.com The synergistic effect of this compound likely stems from a concurrent disruption of a complementary pathway, possibly related to cell wall synthesis or integrity, although this requires further investigation. nih.govmdpi.com

In bacteria such as MRSA, Citridone A interacts directly with a specific virulence pathway. mdpi.com It inhibits the biosynthesis of the carotenoid staphyloxanthin. nih.gov This pathway involves several enzymes, with dehydrosqualene synthase (CrtM) being a key target for many staphyloxanthin inhibitors. frontiersin.org By blocking this enzymatic step, Citridone A prevents the formation of the protective pigment. mdpi.com This targeted interaction highlights the potential of citridones as specific inhibitors of microbial metabolic processes that are crucial for pathogenicity but not for basic viability.

Comparative Biological Activity Profiling of this compound with other Phenylfuropyridone Natural Products

The phenylfuropyridone class of natural products, characterized by a core phenyl-furopyridone scaffold, encompasses a variety of compounds with a range of biological activities. These activities include the potentiation of antifungal agents, direct antibacterial effects, and cytotoxicity against cancer cell lines. researchgate.netresearchgate.net A comparative analysis of this compound with other members of this family, such as other citridones and the tersones, reveals nuances in their biological profiles, likely attributable to subtle variations in their chemical structures.

A significant biological activity associated with the citridone family is the potentiation of the antifungal drug miconazole against Candida albicans. dntb.gov.uajst.go.jpkindai.ac.jp this compound, like its analogue Citridone A, has been shown to enhance the efficacy of miconazole. dntb.gov.uajst.go.jp While direct comparative data in the same study is limited, reports indicate that citridones can increase miconazole's activity by 2.4 to 4.1-fold. jst.go.jp This suggests a shared mechanism of action among these related compounds, possibly involving the disruption of the fungal cell membrane or its biosynthesis, thereby lowering the concentration of miconazole required for an inhibitory effect.

In addition to antifungal potentiation, other phenylfuropyridones have demonstrated notable antibacterial and cytotoxic activities. For instance, Citridone A has been identified as an inhibitor of staphyloxanthin production in methicillin-resistant Staphylococcus aureus (MRSA), with an IC50 value of 37.9 µM. jst.go.jp This activity, which is not a direct bactericidal effect but rather a disruption of a key virulence factor, highlights a different therapeutic potential compared to the antifungal potentiation.

The tersones, another group of phenylfuropyridone natural products, have been evaluated for their antimicrobial and cytotoxic effects. nih.gov For example, tersone E exhibited cytotoxic activities against several human cancer cell lines, including SF-268 (glioblastoma), MCF-7 (breast cancer), HepG-2 (liver cancer), and A549 (lung cancer), with IC50 values of 32.0, 29.5, 39.5, and 33.2 μM, respectively. nih.gov Furthermore, ent-citridone A and another related compound exhibited antibacterial activity against S. aureus with a Minimum Inhibitory Concentration (MIC) value of 31.5 μg/mL. nih.gov

The following table provides a comparative overview of the reported biological activities of this compound and other selected phenylfuropyridone natural products. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental methodologies.

| Compound | Biological Activity | Organism/Cell Line | Metric | Value | Reference(s) |

| This compound | Potentiation of miconazole activity | Candida albicans | - | Potentiated activity | dntb.gov.uakindai.ac.jp |

| Citridone A | Potentiation of miconazole activity | Candida albicans | Fold Increase | 2.4 - 4.1 | jst.go.jp |

| Inhibition of staphyloxanthin production | Staphylococcus aureus (MRSA) | IC50 | 37.9 µM | jst.go.jp | |

| (±)-Tersone E | Cytotoxicity | SF-268 (Glioblastoma) | IC50 | 32.0 µM | nih.gov |

| Cytotoxicity | MCF-7 (Breast Cancer) | IC50 | 29.5 µM | nih.gov | |

| Cytotoxicity | HepG-2 (Liver Cancer) | IC50 | 39.5 µM | nih.gov | |

| Cytotoxicity | A549 (Lung Cancer) | IC50 | 33.2 µM | nih.gov | |

| ent-Citridone A | Antibacterial | Staphylococcus aureus | MIC | 31.5 µg/mL | nih.gov |

Synthetic Methodologies Towards Citridone D and Its Structural Analogues

Retrosynthetic Analysis of the Citridone D Skeleton

A retrosynthetic analysis of this compound reveals a complex, fused heterocyclic system. The core structure is a phenylfuropyridine, a framework that presents significant synthetic challenges. researchgate.netnih.gov While a specific total synthesis of this compound has not been extensively documented in the same way as Citridone A, a logical retrosynthetic approach can be proposed based on established chemical principles and strategies employed for its analogues.

The key disconnection points would likely involve the strategic disassembly of the fused ring system. A plausible retrosynthetic pathway for a generic citridone skeleton, adaptable to this compound, would start by simplifying the polycyclic structure. For Citridone A, a common approach involves retrosynthetically opening the dihydrofuran ring via an intramolecular iodocyclization. acs.org This reveals a 4-hydroxy-2-pyridone precursor bearing a strategically placed alkenyl side chain. acs.org This precursor, in turn, can be constructed through a coupling reaction between two simpler fragments: an enamide and an allylic carbonate, followed by the formation of the pyridone ring. acs.org

Applying this logic to this compound, with its distinct phenylfuropyridine core, the main retrosynthetic challenges would be the stereocontrolled formation of its unique ring junctions and the regioselective construction of the substituted pyridine (B92270) and furan (B31954) rings. The phenyl group substitution pattern would also necessitate a carefully planned synthesis of the aromatic precursor.

Strategies for the Construction of the Phenylfuropyridine Core

The central phenylfuropyridine core is the defining feature of the citridone alkaloids. Its construction is a primary objective in any total synthesis. Several strategies have been developed, primarily showcased through the synthesis of Citridone A and related compounds.

One prominent strategy involves a regioselective intramolecular cyclization to form the furan ring onto a pre-existing pyridone scaffold. The first total synthesis of citridone A successfully employed a regioselective intramolecular iodocyclization as a key step to forge the dihydrofuran unit. researchgate.netacs.org Another powerful method is the use of palladium-catalyzed coupling reactions to assemble the key fragments before the final cyclization to form the heterocyclic core. researchgate.netacs.orgresearchgate.net These approaches highlight the importance of carefully orchestrated reaction sequences to build the complex framework from simpler starting materials.

The regioselective synthesis of the furopyridone skeleton is a significant hurdle in the synthesis of citridone alkaloids. researchgate.netresearchgate.net The challenge lies in controlling where the furan ring fuses to the pyridone moiety, especially when multiple reactive sites are available. The formation of one regioisomer over another is influenced by steric and electronic effects of the substrates and the specific reaction conditions employed.

Overview of Total Synthesis Approaches for Related Citridone Compounds (e.g., Citridone A)

The total synthesis of Citridone A has been accomplished by several research groups, providing a blueprint for accessing the broader family of citridone alkaloids. researchgate.netnpatlas.org A landmark first total synthesis established the absolute configuration of the natural product. acs.org

Another concise approach to racemic citridone A utilized a biomimetic strategy, which will be discussed in more detail in the following sections. npatlas.orgacs.org These completed syntheses not only provide access to these complex natural products for further study but also showcase the power of modern synthetic organic chemistry in solving challenging molecular puzzles.

| Synthesis Milestone | Key Reactions | Starting Materials | Reference |

| First Total Synthesis of Citridone A | Regioselective intramolecular iodocyclization, Pd(0)-catalyzed coupling | (+)-Pulegone, trans-Cinnamic acid | acs.org |

| Concise Total Synthesis of rac-Citridone A | Domino Knoevenagel/Cycloisomerization | 2,4-quinolinediol, 2-methyl-5-phenyl-penta-2,4-dienal | npatlas.orgacs.org |

Biomimetic and Cascade Reactions in Synthesizing Related Polycyclic Frameworks

Biomimetic synthesis, which mimics the proposed biosynthetic pathways of natural products, offers an elegant and efficient approach to complex molecules. nih.gov Cascade reactions, where multiple chemical transformations occur in a single step without isolating intermediates, are a hallmark of this strategy and are particularly effective for constructing polycyclic frameworks. nih.govrsc.orgrsc.org20.210.105arkat-usa.org

A powerful biomimetic strategy for the synthesis of Citridone A and its derivatives involves a domino Knoevenagel condensation followed by a cycloisomerization reaction. acs.orgglobalauthorid.comnih.gov This approach is inspired by the proposed biosynthetic pathway of citridone A, which is thought to involve the cycloisomerization of an ortho-quinone methide-type intermediate. acs.org

In the synthetic application of this strategy, a Knoevenagel condensation between a conjugated dienal and a 4-hydroxy-2-pyridone (or a quinolone equivalent) generates a highly reactive polyene intermediate. acs.orgnih.govacs.org This intermediate then undergoes a spontaneous cycloisomerization, such as an oxa-6π electrocyclic ring closure, to form the fused cyclopenta[b]furopyridone core of citridone A in a single, efficient step. mun.caresearchgate.net This one-pot procedure allows for the rapid assembly of the complex molecular architecture from relatively simple starting materials, highlighting the power of domino reactions in natural product synthesis. acs.orgfigshare.com

Pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state, are another cornerstone of biomimetic and cascade synthesis strategies. nih.govrsc.org Nature often employs pericyclic cascades to construct complex polycyclic natural products from linear polyene precursors. nih.gov

While not as prominently featured in the documented syntheses of citridones compared to the Knoevenagel/cycloisomerization sequence, pericyclic cascades represent a powerful potential strategy. The oxa-6π electrocyclization mentioned above is a type of pericyclic reaction. mun.ca More elaborate cascades could involve a sequence of electrocyclizations and intramolecular cycloadditions to rapidly build molecular complexity. nih.gov The application of such pericyclic cascades could offer novel and highly efficient routes to the citridone skeleton and other complex polycyclic alkaloids. rsc.orgrsc.org

Domino Knoevenagel/Cycloisomerization Strategies

Development of Stereoselective Synthetic Pathways for Enantiopure Analogues

The synthesis of enantiomerically pure analogues of this compound is a critical endeavor for the precise evaluation of their biological activities and for understanding their structure-activity relationships (SAR). As many biological systems exhibit stereospecific interactions, the development of synthetic methodologies that afford access to single enantiomers of this compound analogues is of significant interest. Strategies to achieve this goal can be broadly categorized into three main approaches: chiral pool synthesis, the use of chiral auxiliaries, and asymmetric catalysis. These methodologies focus on establishing the key stereocenters within the this compound scaffold with high levels of stereocontrol.

Chiral Pool Synthesis

Chiral pool synthesis utilizes readily available and inexpensive enantiopure starting materials, such as amino acids, carbohydrates, or terpenes, to construct the chiral core of the target molecule. wikipedia.org This approach is particularly advantageous when the stereochemistry of the final product can be directly correlated with that of the starting material. For the synthesis of this compound analogues, enantiopure amino acids or their derivatives could serve as valuable precursors for introducing chirality into the pyridone ring or its substituents.

A hypothetical retrosynthetic analysis starting from a chiral pool precursor could involve the use of an enantiopure β-amino acid to construct a substituted piperidine (B6355638) ring, which could then be further elaborated to the furo[2,3-b]pyridone core of this compound. For instance, a protected (R)- or (S)-3-aminobutanoic acid could be employed to set the stereocenter corresponding to the methyl group on the dihydropyridone ring found in some analogues.

While direct examples for this compound are not prevalent in the literature, the synthesis of other complex alkaloids has successfully employed this strategy. google.com For example, the synthesis of various alkaloids has been achieved starting from cyclic imines derived from chiral precursors. researchgate.net

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary involves the temporary incorporation of a chiral molecule into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgwikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered. This method has been widely applied in the synthesis of substituted pyridones and piperidines.

A prominent example is the use of Evans oxazolidinone auxiliaries. researchgate.net A prochiral pyridone precursor could be N-acylated with a chiral oxazolidinone. Subsequent diastereoselective reactions, such as alkylation or hydrogenation, would be directed by the chiral auxiliary. For instance, the asymmetric hydrogenation of pyridines bearing a chiral oxazolidinone auxiliary has been shown to produce enantioenriched piperidines with high diastereoselectivity. researchgate.net This strategy could be adapted to synthesize chiral dihydropyridone precursors for this compound analogues.

Another class of effective chiral auxiliaries is derived from carbohydrates. Kunz and co-workers have demonstrated the use of O-pivaloylated galactosyl auxiliaries for the asymmetric alkylation of pyridones. nih.gov The bulky carbohydrate moiety effectively shields one face of the pyridone ring, directing the attack of a nucleophile to the opposite face with high stereoselectivity. nih.gov

| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Excess (d.e.) | Reference |

| Evans Oxazolidinone | Asymmetric Hydrogenation | 2-Substituted Pyridine | up to 98% ee | researchgate.net |

| O-Pivaloylated Galactosyl | Grignard Addition | N-Galactosylated Pyridone | High | nih.gov |

| Pseudoephedrine | Alkylation | Amide derivative | >95% ds | wikipedia.org |

Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the synthesis of enantiopure compounds, employing a substoichiometric amount of a chiral catalyst to generate a large quantity of a chiral product. mdpi.com This approach is highly efficient and atom-economical. For the synthesis of enantiopure this compound analogues, several catalytic strategies could be envisioned, primarily focusing on the stereoselective construction of the pyridone ring or the fused furan ring.

Iridium-Catalyzed Asymmetric Allylic Amination: The research groups of You and others have developed highly regio- and enantioselective iridium-catalyzed intermolecular asymmetric allylic amination reactions of 2-hydroxypyridines. google.comresearchgate.net This method allows for the direct N-alkylation of the pyridone nitrogen with an allylic carbonate, creating a chiral center in the N-substituent. By employing a chiral phosphoramidite (B1245037) ligand, such as the (S)-SIPHOS-PE ligand, a wide range of N-allylated 2-pyridones can be obtained in high yields and with excellent enantioselectivities (up to 99% ee). mdpi.com This would be a direct method to introduce a chiral side chain onto the pyridone core of this compound analogues.

Palladium-Catalyzed Asymmetric Allylic Substitution: Similar to iridium catalysis, palladium complexes with chiral ligands can be used for the enantioselective allylic substitution of 2-pyridones. mdpi.com This approach also provides access to N-substituted 2-pyridones with high chemo- and regioselectivity, as well as good to high enantioselectivity.

Asymmetric Dearomatization of Pyridines: A powerful strategy for constructing chiral piperidine and dihydropyridone scaffolds involves the asymmetric dearomatization of pyridine derivatives. mdpi.comresearchgate.net This can be achieved through various catalytic methods:

Copper-Catalyzed 1,4-Dearomatization: The Buchwald group has reported the asymmetric copper-catalyzed 1,4-dearomatization of pyridines, which can be applied to synthesize chiral 1,4-dihydropyridines. researchgate.net

Organocatalysis: Chiral organocatalysts, such as cinchona alkaloid derivatives, can promote the asymmetric dearomative formal [4+2] cycloadditions of pyridinium (B92312) salts with enones to construct chiral azaspirocyclic frameworks. researchgate.net This strategy could be adapted for the synthesis of complex precursors to the furo[2,3-b]pyridone system.

Asymmetric Cycloaddition and Cyclization Reactions: The construction of the furo[2,3-b]pyridine (B1315467) core itself can be rendered stereoselective. A multi-catalytic protocol involving gold, palladium, and a chiral phosphoric acid has been reported for the relay cycloisomerization/asymmetric [4+2] cycloaddition to form enantioenriched furo[2,3-b]pyridines. rsc.org Similarly, organocatalytic approaches have been developed for the asymmetric synthesis of highly substituted pyrrolidines and other heterocycles that could serve as precursors.

| Catalyst System | Reaction Type | Substrate Type | Enantiomeric Excess (ee) | Reference |

| [Ir(COD)Cl]₂ / (S)-SIPHOS-PE | Allylic Amination | 2-Hydroxypyridine & Allylic Carbonate | up to 99% | mdpi.com |

| Pd₂(dba)₃·CHCl₃ / Phosphoramidite L2 | Allylic Substitution | 2-Pyridone & Allylic Carbonate | up to 95% | mdpi.com |

| Au(I) / Pd(II) / Chiral Phosphoric Acid | Cycloisomerization/Cycloaddition | Ynamide & Hydroxy-cyclopentenone | up to 99% | rsc.org |

| Cinchonidine-derived Squaramide | Cascade Reaction | N-Tosyl aminomethyl enone | up to 99% |

Structure Activity Relationship Sar Studies of Citridone D and Its Derivatives

Design and Chemical Synthesis of Diverse Citridone D Analogues

While the synthesis of a diverse library of this compound analogues has not been specifically reported, the chemical synthesis of Citridone A and its derivatives has been successfully achieved and provides a roadmap for potential synthetic strategies for this compound analogues. The total synthesis of Citridone A has been accomplished through various routes, often involving key steps like regioselective intramolecular iodocyclization and palladium-catalyzed coupling reactions. researchgate.netinnovareacademics.in

One key study by Fukuda et al. (2014) detailed the synthesis of eleven derivatives of Citridone A to explore its SAR. researchgate.net The synthetic strategies employed modifications at several key positions of the Citridone A molecule, including the phenolic hydroxyl group, the lactone moiety, and the aromatic ring. These synthetic approaches could, in principle, be adapted to the this compound scaffold to generate a library of analogues for biological testing.

Systematic Evaluation of Structural Modifications on Biological Activities

The systematic evaluation of structural modifications of Citridone A analogues has provided critical information on the features necessary for its biological activities, namely the potentiation of miconazole's antifungal action and the inhibition of yellow pigment production in methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

A study on eleven synthetic derivatives of Citridone A revealed that modifications to the phenolic hydroxyl group and the pyridone ring significantly impact its biological activity. researchgate.net For instance, the methylation of the phenolic hydroxyl group in Citridone A led to a loss of activity, suggesting that this functional group is crucial for its biological effects.

The following table summarizes the biological activities of selected Citridone A derivatives, highlighting the impact of structural changes on their ability to potentiate miconazole (B906) activity against Candida albicans.

| Compound | Structural Modification from Citridone A | Potentiation of Miconazole Activity |

|---|---|---|

| Citridone A (1) | - | Active |

| Derivative 17 | Modification at the pyridone ring | Active |

| Derivative 20 | Modification at the lactone moiety | Active |

| Derivative 21 | Modification at the aromatic ring | Active |

| Methylated Citridone A | Methylation of phenolic OH | Inactive |

Furthermore, Citridone A and some of its derivatives (compounds 1, 14, 20, and 21) were found to inhibit the production of staphyloxanthin, a key virulence factor in MRSA. researchgate.net This suggests that the citridone scaffold may have potential as an anti-infective agent through a novel mode of action. researchgate.net

Identification of Key Pharmacophoric Elements Responsible for Potentiation Effects

A pharmacophore is an abstract description of molecular features necessary for molecular recognition of a ligand by a biological macromolecule. wikipedia.org Based on the SAR studies of Citridone A analogues, several key pharmacophoric elements can be inferred for the potentiation of miconazole activity.

The essential features appear to be:

A free phenolic hydroxyl group: Methylation of this group leads to a loss of activity. researchgate.net

The intact phenyl-α-furopyridone core: Major alterations to this fused ring system are generally detrimental to activity.

Specific substitutions on the pyridone and aromatic rings: The activity of derivatives 17 and 21 suggests that modifications at these positions are tolerated and can even maintain or enhance activity. researchgate.net

A comprehensive pharmacophore model for this compound has not been developed. However, the data from Citridone A suggests that a model for this compound would likely include a hydrogen bond donor (the phenolic hydroxyl), aromatic features from the phenyl ring, and specific steric and electronic features of the furopyridone core.

Computational Chemistry Approaches in SAR Analysis

Computational chemistry provides powerful tools to understand and predict the biological activity of molecules, aiding in the rational design of new drugs. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov To date, there are no published molecular docking studies specifically for this compound. Such studies would require the identification and structural elucidation of the biological target through which citridones exert their potentiation effect on miconazole.

Hypothetically, if the target were identified, molecular docking could be employed to:

Predict the binding mode of this compound within the active site of the target protein.

Identify key amino acid residues involved in the interaction.

Explain the observed SAR of different analogues based on their binding energies and interactions.

Virtually screen for new, potentially more potent, analogues.

In silico molecular docking analysis has been applied to other natural products to understand their mechanism of action, demonstrating the potential utility of this approach for the citridone class of compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. ajrconline.org A QSAR study for this compound and its derivatives has not been reported.

To develop a robust QSAR model, a dataset of structurally diverse this compound analogues with corresponding quantitative biological activity data would be required. The process would involve:

Calculating a variety of molecular descriptors for each analogue (e.g., electronic, steric, and hydrophobic parameters).

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates these descriptors with biological activity. researchgate.net

Validating the model to ensure its predictive power.

A validated QSAR model could then be used to predict the activity of new, unsynthesized this compound analogues, thereby guiding the design and synthesis of more potent compounds.

Future Research Directions and Translational Perspectives for Citridone D

Discovery of Novel Bioactive Citridone Analogues through Advanced Genome Mining

The discovery of natural products has been revolutionized by genome mining, a strategy that moves away from traditional, often repetitive, isolation methods toward a more targeted, hypothesis-driven approach. nih.govmdpi.com This methodology leverages the increasing availability of microbial genomic data to identify biosynthetic gene clusters (BGCs) that are likely to produce novel, bioactive compounds. rsc.orgnih.govresearchgate.net For the citridone family, this approach holds immense potential for discovering new structural analogues with potentially enhanced or novel bioactivities.

Researchers can utilize the known BGCs responsible for the biosynthesis of related compounds, such as citridone A, as "biosynthetic hooks" to probe genomic databases for homologous clusters in other fungi, particularly within the genus Penicillium. nih.govmdpi.comnih.gov Penicillium species are known to be prolific producers of a wide array of natural products, and their genomes likely contain numerous uncharacterized or "cryptic" BGCs. mdpi.comnih.gov By analyzing the sequence and organization of these clusters, it is possible to predict the structures of the resulting compounds and prioritize strains for further investigation. nih.govresearchgate.net Advanced bioinformatics tools can identify variations in key biosynthetic genes—such as polyketide synthases (PKS), nonribosomal peptide synthetases (NRPS), and tailoring enzymes—that could lead to the production of novel citridone derivatives. nih.govnih.gov This strategy has proven effective for expanding other natural product families and is a promising avenue for uncovering the full chemical diversity of citridones. nih.gov

| Genome Mining Strategy | Description | Potential Outcome for Citridone D Research |

| Homology-Based Search | Using known citridone biosynthetic genes (e.g., from the pfp cluster) as queries to find similar BGCs in other sequenced fungal genomes. nih.gov | Identification of new Penicillium or other fungal strains that produce novel citridone analogues. |

| Feature-Based Mining | Searching for specific conserved biosynthetic motifs or enzyme domains known to be involved in forming the core furopyridone skeleton. rsc.org | Discovery of BGCs that may produce compounds with a similar chemical scaffold but different decorations, leading to diverse bioactivities. |

| Comparative Metabolomics | Coupling genomic predictions with the chemical analysis (e.g., LC-MS) of fungal extracts to directly link genes to molecules. nih.gov | Confirmation of the production of new citridone analogues by the identified BGCs and acceleration of the discovery pipeline. |

Exploration of Uncharacterized Enzymatic Transformations in Biosynthesis

The biosynthesis of the citridone family involves a series of complex and fascinating enzymatic reactions. researchgate.netresearchgate.net While the pathway leading to simpler analogues like citridone A has been elucidated, involving a reactive ortho-quinone methide (o-QM) intermediate, the precise enzymatic steps leading to the more complex this compound remain to be fully characterized. researchgate.net Future research should focus on identifying and characterizing the uncharacterized enzymes within the citridone BGC that are responsible for its unique structural features.

Key areas of investigation include the roles of specific cytochrome P450 monooxygenases, reductases, and other tailoring enzymes. researchgate.netnih.gov For instance, the formation of the quaternary carbon center in citridone B is catalyzed by a P450 enzyme that initiates an oxidative rearrangement cascade. researchgate.netresearchgate.net Similar complex transformations are likely involved in the biosynthesis of this compound. The heterologous expression of biosynthetic genes in a host organism like Aspergillus nidulans provides a powerful platform for dissecting the function of each enzyme in the pathway. researchgate.netnih.gov Furthermore, the study of these enzymes could reveal novel catalytic mechanisms, such as unprecedented epoxide rearrangements or stereoselective pericyclic reactions, expanding the enzymatic toolbox available for synthetic biology. researchgate.netacs.org

| Enzyme Class | Potential Role in this compound Biosynthesis | Research Approach |

| Cytochrome P450s | Catalyze oxidative rearrangements, epoxidations, and hydroxylations to build the complex polycyclic core. researchgate.netresearchgate.net | Gene knockout studies, heterologous expression, and in vitro assays with purified enzymes. |

| Dehydrogenases/Reductases | Involved in the reduction of ketone groups to form alcohol intermediates, which can then be dehydrated to form reactive quinone methides. nih.govacs.org | Substrate feeding experiments and characterization of enzyme kinetics and substrate specificity. |

| S-adenosyl-L-methionine (SAM)-dependent enzymes | Could be involved in methylation or in catalyzing unique pericyclic reactions, as seen in related pathways. acs.org | Isotopic labeling studies and structural biology to understand the catalytic mechanism. |

| Dioxygenases | May catalyze ring cleavage, contraction, or fragmentation reactions, leading to significant skeletal rearrangements. researchgate.net | Analysis of reaction intermediates and products in gene deletion mutants. |

Development of High-Throughput Screening Assays for New Biological Activities

While Citridone A was initially identified as a potentiator of miconazole's antifungal activity and later as an inhibitor of virulence factor production in MRSA, the full biological activity spectrum of this compound is unknown. researchgate.netnih.gov High-throughput screening (HTS) is an essential tool for rapidly assessing the effects of a compound across a wide range of biological targets and cellular processes. nih.govbmglabtech.comwikipedia.org Developing a suite of HTS assays is crucial for discovering novel bioactivities for this compound and its analogues.

These assays can be broadly categorized into two types: target-based and phenotype-based screens. mdpi.comresearchgate.net

Target-based assays involve testing the compound against an isolated, purified protein such as an enzyme or receptor. nih.gov

Phenotypic assays measure the effect of the compound on whole cells or even simple organisms, allowing for the discovery of compounds that act on complex pathways without prior knowledge of the specific target. mdpi.comfrontiersin.org

For this compound, a diverse panel of assays should be employed. This could include screens for antimicrobial activity against a broad panel of resistant pathogens, antivirulence activity, inhibition of biofilm formation, cytotoxicity against various cancer cell lines, and modulation of key signaling pathways. frontiersin.orgresearchgate.net The results from these screens will provide the starting point for more detailed mechanism-of-action studies. bmglabtech.com

| Screening Assay Type | Example Application for this compound | Potential Discovery |

| Antimicrobial Phenotypic Screen | Growth inhibition assays against a panel of drug-resistant bacteria and fungi. brieflands.com | New antibiotic or antifungal leads. |

| Antivirulence Phenotypic Screen | Assays measuring the inhibition of bacterial toxin or pigment (e.g., staphyloxanthin) production. researchgate.netnih.gov | Compounds that disarm pathogens without killing them, potentially reducing the pressure for resistance. |

| Anticancer Phenotypic Screen | Cell viability and proliferation assays using a panel of human cancer cell lines. nih.govnih.gov | Novel cytotoxic agents for cancer therapy. |

| Biofilm Inhibition/Disruption Assay | Quantifying the effect of the compound on the formation or integrity of bacterial biofilms. frontiersin.org | Molecules effective against chronic, biofilm-associated infections. |

| Biochemical (Target-Based) Screen | Assays against specific enzymes known to be important in disease (e.g., kinases, proteases, bacterial enzymes). nih.govresearchgate.net | Identification of the specific molecular target responsible for a desired biological effect. |

Integrated Chemical Biology Approaches for Target Identification and Validation

Once a biological activity is discovered through screening, the next critical step is to identify the specific molecular target or targets responsible for that effect. nih.govresearchgate.net This is often a major challenge in drug discovery, but modern chemical biology provides a powerful toolkit for this purpose. mdpi.comrsc.org An integrated approach, combining direct biochemical methods with genetic and computational strategies, will be essential for elucidating the mechanism of action of this compound. nih.govresearchgate.net

Direct approaches often involve creating a chemical probe by modifying the this compound molecule to include a reactive group (for covalent labeling) or an affinity tag (for pull-down experiments). mdpi.com For example, photo-affinity labeling can be used to covalently link the compound to its binding partners in cells, which can then be identified using proteomics. mdpi.com

Indirect or genetic approaches leverage tools like CRISPR-based genetic screens to identify genes that, when knocked out or inhibited, make cells either more sensitive or resistant to the compound. mdpi.comnuvisan.com Such genetic interactions can provide strong evidence for the compound's target or pathway. nih.govfrontiersin.org Validating these putative targets is the final step, often involving techniques to confirm a direct physical interaction and to demonstrate that modulating the target protein recapitulates the compound's effect. auctoresonline.orgbath.ac.uk

| Method | Principle | Application to this compound |

| Affinity Purification-Mass Spectrometry | An immobilized version of this compound is used to "pull down" its binding proteins from a cell lysate for identification by mass spectrometry. nih.gov | Direct identification of proteins that physically interact with this compound. |

| Photo-Affinity Labeling | A this compound analogue with a photo-reactive group is added to living cells. Upon UV exposure, it covalently binds to its target(s), which are then identified. mdpi.com | Captures both high- and low-affinity interactions in a physiological context. |

| CRISPR/Cas9 Genetic Screens | A genome-wide screen to find genes whose knockout confers resistance or sensitivity to this compound, pointing to its target or pathway. nuvisan.com | Unbiased, genome-wide identification of the cellular machinery required for this compound's activity. |

| Thermal Proteome Profiling (TPP) | Measures the change in thermal stability of all proteins in a cell upon ligand binding. The target protein is stabilized by the binding of this compound. | Confirmation of direct target engagement in living cells without chemical modification of the compound. |

Process Optimization for Sustainable Production of this compound

For this compound to become a viable lead compound for further development, a reliable and scalable production method is required. As it is a fungal natural product, fermentation is the most likely production route. researchgate.net However, the yields of natural products from wild-type microbial strains are often low. frontiersin.org Therefore, a significant effort in process optimization will be necessary to improve the productivity and sustainability of this compound fermentation. researchgate.netecorestoreltd.com

This optimization process involves a systematic approach to refining both the fermentation medium and the physical process parameters. researchgate.netfrontiersin.org Statistical methods like Plackett-Burman designs and Response Surface Methodology (RSM) are powerful tools for efficiently screening multiple variables and identifying the optimal conditions for maximizing yield. nih.govfrontiersin.org Key parameters to investigate include the composition of the culture medium (carbon and nitrogen sources, mineral salts), as well as physical conditions like pH, temperature, agitation speed, and aeration. frontiersin.orgnih.govfrontiersin.org

Beyond simply maximizing yield, a modern approach to process optimization must also consider sustainability. nih.govmdpi.com This includes using cheaper, renewable raw materials, minimizing energy consumption, and reducing waste generation. researchgate.netbibliotekanauki.pl The goal is to develop an economically efficient and environmentally friendly bioprocess suitable for potential commercial-scale production. nih.gov

| Parameter Category | Specific Variables for Optimization | Objective |

| Medium Composition | Carbon source (e.g., glucose, glycerol), nitrogen source (e.g., yeast extract, peptone), C/N ratio, phosphate, trace elements. frontiersin.orgnih.govresearchgate.net | Maximize product yield and titer by providing optimal nutrition for the producing fungus. |

| Physical Conditions | pH, temperature, agitation speed, dissolved oxygen/aeration rate. nih.govfrontiersin.org | Maintain the optimal environment for secondary metabolite production and control fungal morphology. |

| Inoculum & Fermentation Time | Inoculation volume, age of inoculum, total fermentation duration. nih.govfrontiersin.org | Ensure a healthy and productive fermentation run by optimizing the growth and production phases. |

| Sustainability Metrics | Use of industrial byproducts (e.g., crude glycerol), energy consumption, water usage, waste stream analysis. researchgate.netnih.gov | Reduce the overall cost and environmental footprint of the production process. |

Q & A

Q. How should researchers design in vivo studies to evaluate this compound’s efficacy while addressing interspecies variability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.